molecular formula C14H13N5OS2 B5297099 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5297099
M. Wt: 331.4 g/mol
InChI Key: WBHDLBQMJQWAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as MPTAT, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their ability to chelate metal ions and their potential as anti-cancer agents.

Mechanism of Action

The exact mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed that 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the expression of certain genes that are involved in cancer cell proliferation and increase the expression of genes that are involved in apoptosis. 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective against a wide range of cancer cell lines and viruses. However, 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could be to investigate the potential of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another area of research could be to investigate the potential of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide in combination with other anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide and its effects on different cell types.

Synthesis Methods

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized by the reaction of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol and 2-bromo-1,3-thiazole-5-carboxylic acid followed by acetylation with acetic anhydride. The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been described in detail in several research articles.

Scientific Research Applications

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-10-17-18-14(19(10)11-5-3-2-4-6-11)22-9-12(20)16-13-15-7-8-21-13/h2-8H,9H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHDLBQMJQWAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.